Balanced Lipophilicity Profile
Across the 5-halo-1-methyl-1H-pyrazole-4-carbonitrile series, the 5-chloro compound occupies a log P midpoint. PubChem-computed XLogP3-AA values are 0.4 for 5-F, 0.9 for 5-Cl, 1.0 for 5-Br, 0.6 for 5-I, and 0 for the unsubstituted parent [1]. The 0.5 log-unit gap between chloro and fluoro corresponds to a ~3.2-fold difference in lipid/water partition coefficient, while chloro and bromo are nearly iso-lipophilic (Δ 0.1). This positions the 5-chloro scaffold as a more membrane-permeable isostere than 5-fluoro without the increased molecular weight and polar surface area burden of bromo or iodo.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 (5-Cl) |
| Comparator Or Baseline | 5-F: 0.4; 5-Br: 1.0; 5-I: 0.6; 5-H: 0 |
| Quantified Difference | Δ 0.5 vs 5-F; Δ 0.1 vs 5-Br; Δ 0.3 vs 5-I; Δ 0.9 vs 5-H |
| Conditions | PubChem XLogP3-AA 3.0 algorithm; computed property, no experimental log P found in literature |
Why This Matters
The balanced log P of 0.9 supports both aqueous solubility and passive membrane permeation, avoiding the suboptimal permeability of the 5-fluoro analog or the excessive lipophilicity of the bromo compound that could increase metabolic clearance.
- [1] PubChem Computed XLogP3-AA: CID 14049145 (5-Cl), CID 53429303 (5-F), CID 53429274 (5-Br), CID 83382813 (5-I), CID 12747521 (5-H). View Source
